(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol
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Overview
Description
(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or primary amines under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chloro group or to convert the amino group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes
Reduction: Formation of dechlorinated or aminated products
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The chloro-substituted aromatic ring can engage in hydrophobic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-2-(2-chlorophenyl)ethan-1-ol
- (S)-2-Amino-2-(2-methylphenyl)ethan-1-ol
- (S)-2-Amino-2-(4-chloro-6-methylphenyl)ethan-1-ol
Uniqueness
(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring, which can significantly influence its reactivity and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C9H12ClNO |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-chloro-6-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-3-2-4-7(10)9(6)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1 |
InChI Key |
JKYKQPYQHAIXRY-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)[C@@H](CO)N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(CO)N |
Origin of Product |
United States |
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